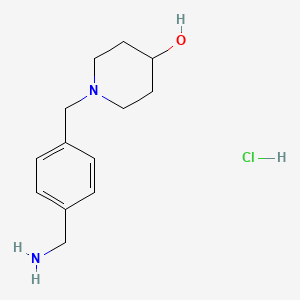
1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anti-Acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including structures similar to 1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride, have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These compounds, particularly those with a bulky moiety in the para position and an alkyl or phenyl group at the nitrogen atom of benzamide, have shown significant inhibition of acetylcholinesterase, a key enzyme in the pathology of Alzheimer's disease (Sugimoto et al., 1990).
Synthesis and Structure-Activity Relationships
Further investigations into these piperidine derivatives have expanded on their structure-activity relationships (SAR), revealing that the introduction of a phenyl group on the nitrogen atom of the amide moieties results in enhanced anti-AChE activity. These compounds, including one with an IC50 of 1.2 nM, demonstrate a high degree of selectivity to AChE over BuChE (butyrylcholinesterase) (Sugimoto et al., 1992).
Antimicrobial Activity
The antimicrobial activity of derivatives such as 1,2,5-trimethylpiperidin-4-ols against various microorganisms has been studied, with some compounds showing a broad spectrum of antimicrobial activity, suggesting potential applications in combating microbial infections (Dyusebaeva et al., 2017).
Development of Synthetic Routes
Research has also focused on developing scalable, diastereoselective synthetic routes for trans-4-aminomethyl-piperidin-3-ol building blocks, which are closely related to 1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride. These routes are crucial for the large-scale production of such compounds for further research and potential therapeutic applications (Gijsen et al., 2008).
Propriétés
IUPAC Name |
1-[[4-(aminomethyl)phenyl]methyl]piperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c14-9-11-1-3-12(4-2-11)10-15-7-5-13(16)6-8-15;/h1-4,13,16H,5-10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJMWVSVKKIPPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




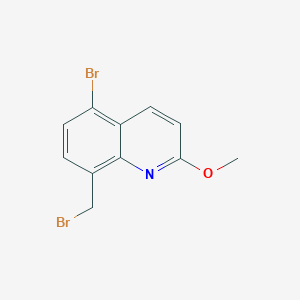
![3-(1-Methyl-1H-imidazol-2-yl)-2,4,5,5a,6,7,8,8a-octahydro-pyrrolo[3,4-g]indazole trihydrochloride](/img/structure/B1443530.png)
![Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1443533.png)
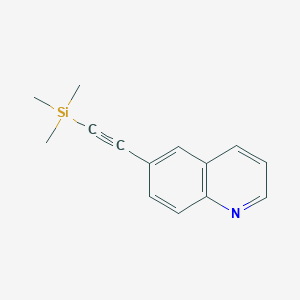
![5-Bromobenzo[b]thiophen-2-amine](/img/structure/B1443536.png)
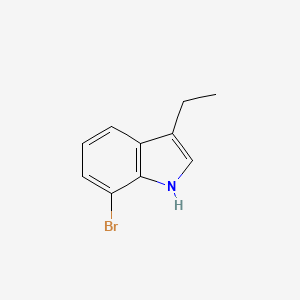

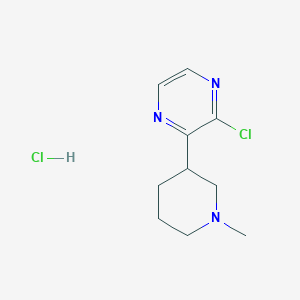
![Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride](/img/structure/B1443543.png)
![8-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1443546.png)
![(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate](/img/structure/B1443548.png)
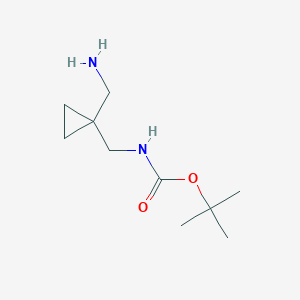
![tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate](/img/structure/B1443550.png)